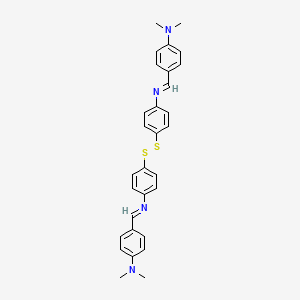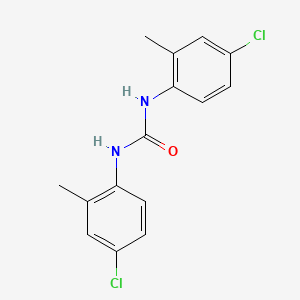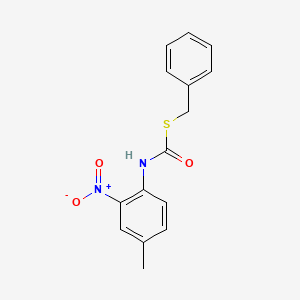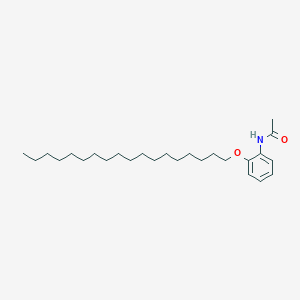
2'-(Octadecyloxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Octadecyloxy)acetanilide is an organic compound with the molecular formula C26H45NO2 and a molecular weight of 403.654 g/mol . This compound is characterized by the presence of an acetanilide core with an octadecyloxy substituent at the 2’ position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Octadecyloxy)acetanilide typically involves the reaction of acetanilide with octadecyloxy substituents under specific conditions. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2’-(Octadecyloxy)acetanilide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Octadecyloxy)acetanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-(Octadecyloxy)acetanilide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2’-(Octadecyloxy)acetanilide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2’-(Octadecyloxy)acetanilide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2’-(Octadecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler analog without the octadecyloxy substituent, used in various chemical and pharmaceutical applications.
N-Phenylacetamide: Another analog with different substituents, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
2’-(Octadecyloxy)acetanilide is unique due to the presence of the long octadecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where such properties are desirable, such as in the development of new materials or in specific biological studies.
Propiedades
Número CAS |
143294-85-3 |
|---|---|
Fórmula molecular |
C26H45NO2 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
N-(2-octadecoxyphenyl)acetamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-29-26-22-19-18-21-25(26)27-24(2)28/h18-19,21-22H,3-17,20,23H2,1-2H3,(H,27,28) |
Clave InChI |
LCRABOKLAPSBTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


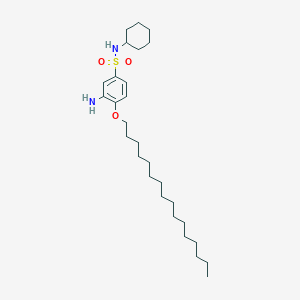

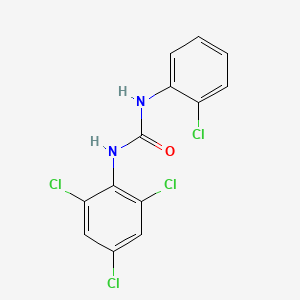
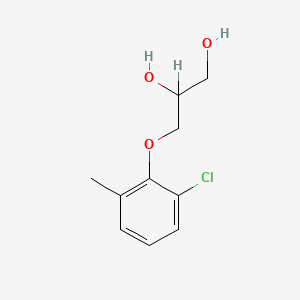
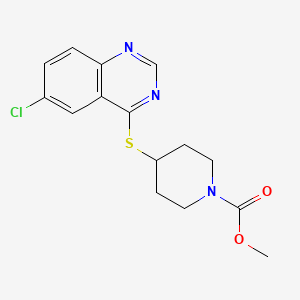
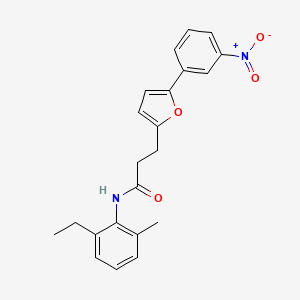

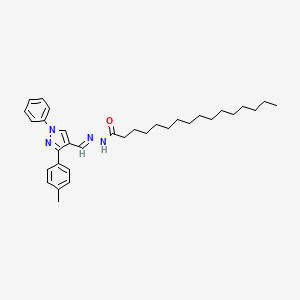
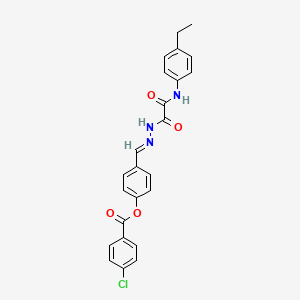
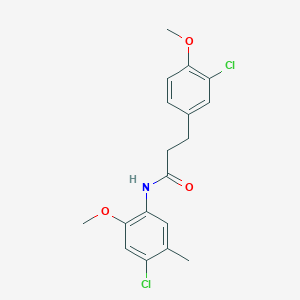
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
